REACTION_CXSMILES
|
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[O:11][C:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[N:15][C:14]=1[NH2:19]>N1C=CC=CC=1>[C:1]1([N:7]2[C:12](=[O:11])[C:13]3[CH:18]=[CH:17][CH:16]=[N:15][C:14]=3[NH:19][C:8]2=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=CC=C1)N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The pyridine is was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with 280 ml ethanol
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling down 3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione
|
Type
|
CUSTOM
|
Details
|
crystallized from the medium
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methoxypropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(NC2=C(C1=O)C=CC=N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.73 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |